4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 312519-98-5
VCID: VC4152737
InChI: InChI=1S/C14H14ClNO3S/c1-9-8-14(17)10(2)7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3
SMILES: CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H14ClNO3S
Molecular Weight: 311.78

4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

CAS No.: 312519-98-5

Cat. No.: VC4152737

Molecular Formula: C14H14ClNO3S

Molecular Weight: 311.78

* For research use only. Not for human or veterinary use.

4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide - 312519-98-5

Specification

CAS No. 312519-98-5
Molecular Formula C14H14ClNO3S
Molecular Weight 311.78
IUPAC Name 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C14H14ClNO3S/c1-9-8-14(17)10(2)7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3
Standard InChI Key PEDDDCGNFUBLBY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is C₁₄H₁₅ClN₂O₃S, yielding a molecular weight of 326.80 g/mol. Key structural features include:

  • A chloro group at the para position of the benzenesulfonamide ring.

  • A hydroxy group and two methyl groups at the 4-, 2-, and 5-positions of the aniline ring.

Table 1: Comparative Molecular Properties of Related Sulfonamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamideC₁₄H₁₄ClNO₂S295.792,5-dimethylphenyl
4-Chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamideC₁₄H₁₄ClNO₃S311.784-hydroxy-2,6-dimethylphenyl
4-Chloro-N-(2,5-difluorophenyl)benzenesulfonamide C₁₂H₈ClF₂NO₂S303.712,5-difluorophenyl

The hydroxy group enhances hydrogen-bonding capacity, while the chloro and methyl groups influence electronic and steric properties, affecting reactivity and binding interactions .

Synthesis and Industrial Production

The synthesis of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide follows methodologies adapted from patented protocols for analogous compounds .

Key Synthesis Steps:

  • Sulfonation: Reacting 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,5-dimethylaniline in a polar aprotic solvent (e.g., dichloromethane).

  • Base-Mediated Coupling: Triethylamine neutralizes HCl byproducts, driving the reaction to completion.

  • Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventDichloromethane
Temperature0–5°C (initial), 25°C (completion)
Molar Ratio (Sulfonyl chloride:Aniline)1:1.05
Yield78–85%

Industrial-scale production employs continuous flow reactors to enhance efficiency, with wastewater minimized via closed-loop systems .

Biological Activity and Mechanisms

While direct studies on this compound are sparse, structurally related sulfonamides exhibit:

  • Antibacterial Activity: Inhibition of dihydropteroate synthase (DHPS) via competitive binding with para-aminobenzoic acid (PABA), disrupting folate synthesis.

  • Anticancer Potential: Apoptosis induction in MDA-MB-231 breast cancer cells through carbonic anhydrase IX inhibition.

Table 3: In Vitro Bioactivity of Analogous Compounds

CompoundIC₅₀ (Carbonic Anhydrase IX)MIC (S. aureus)
4-Chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide12.3 nM8 µg/mL
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide45.6 nM16 µg/mL

The hydroxy group at the 4-position may enhance solubility and target affinity compared to non-hydroxylated analogs.

Chemical Reactivity and Derivatives

The compound undergoes characteristic sulfonamide reactions:

  • Nucleophilic Substitution: Chloro group replacement with amines or thiols under basic conditions.

  • Oxidation: Sulfonamide sulfur oxidation to sulfones using hydrogen peroxide.

Example Reaction:

C14H15ClN2O3S+RNH2C14H15N3O3S+HCl\text{C}_{14}\text{H}_{15}\text{ClN}_2\text{O}_3\text{S} + \text{RNH}_2 \rightarrow \text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_3\text{S} + \text{HCl}

Reagents: RNH₂ (primary amine), DMF, 80°C.

Industrial and Pharmaceutical Applications

  • Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antimicrobial agents.

  • Dye Manufacturing: Sulfonamide derivatives serve as precursors for azo dyes.

  • Agricultural Chemistry: Explored as a fungicide due to sulfonamide bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator